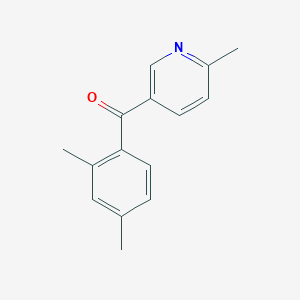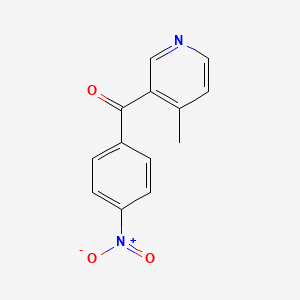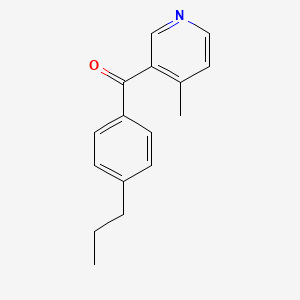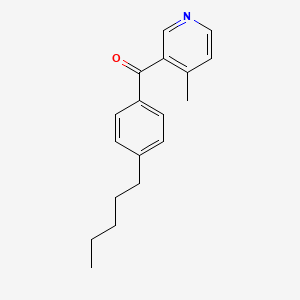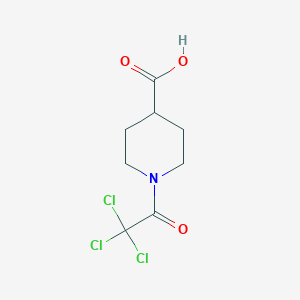
1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸
概要
説明
“1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid” is a chemical compound . It is related to Trichloroacetyl chloride, which is used in the preparation of dihydro-1H-benzindoles and in the synthesis of 3-alkylbenzoxazolones . It is also used in the manufacture of pharmaceuticals and plant protection compounds .
Synthesis Analysis
Trichloroacetyl chloride, a related compound, can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the manufacture of pharmaceuticals and plant protection compounds .Chemical Reactions Analysis
Ketene cycloadditions are known reactions of ketenes with unsaturated compounds to provide four-membered or larger rings . Trichloroacetyl chloride, a related compound, can participate in these reactions .科学的研究の応用
生化学におけるタンパク質沈殿
1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸: は、タンパク質沈殿における役割で知られるトリクロロ酢酸(TCA)と構造的に関連しています 。トリクロロアセチル基は、タンパク質の沈殿を引き起こす可能性があり、これは、タンパク質を複雑な混合物から精製するために不可欠です。このプロセスは、質量分析などの分析技術や生化学アッセイ用のサンプル調製に不可欠です。
医薬品化学におけるピラゾール誘導体の合成
この化合物は、ピラゾール誘導体の合成における前駆体として役立ちます 。ピラゾールは、抗炎症、抗菌、抗腫瘍、抗結核特性のために、医薬品化学において重要です。トリクロロアセチル基は、これらの生物学的に活性な分子につながる環化反応における重要な官能基となり得ます。
有機合成
有機化学では、1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸は、ヘテロ環コアにトリクロロメチル基を導入するために使用できます 。この修飾は、分子の物理的、化学的、および生物学的特性を大幅に変える可能性があり、潜在的に強化された薬理学的活性を有する化合物につながります。
環境研究
化学物質の安全性と環境への影響は、重要な研究分野です。 1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸などの化合物は、潜在的な危険性があるため、慎重な取り扱いと廃棄が必要です。これらの研究は、より安全な実験室慣行と環境保護に貢献しています .
産業用途
1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸の具体的な産業用途は、入手可能な文献に記載されていませんが、トリクロロアセチルクロリドなどの関連する化合物は、さまざまな化学物質の合成や医薬品の合成中間体の製造に使用されています .
薬理学
関連するトリクロロ酢酸は、薬理学において、高分子の沈殿と化粧品治療に使用されており、1-(2,2,2-トリクロロアセチル)-4-ピペリジンカルボン酸が製剤と局所治療における薬理学的用途の可能性を示唆しています .
Safety and Hazards
作用機序
Target of Action
Studies on similar compounds, such as 2,2,2-trichloroacetic acid (tca), suggest that they primarily interact with proteins .
Mode of Action
The compound’s interaction with its targets is complex. It is suggested that the protein-precipitate-inducing effects of TCA, a similar compound, are due to the three chloro groups in the molecule . This could potentially apply to 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid as well, given its structural similarity.
Biochemical Pathways
Studies on tca have shown that it induces precipitation of proteins . This could potentially disrupt various biochemical pathways, depending on the specific proteins affected.
Result of Action
Based on studies of tca, it can be inferred that the compound may induce protein precipitation, potentially disrupting normal cellular functions .
生化学分析
Biochemical Properties
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid plays a significant role in biochemical reactions, particularly in protein precipitation. The compound interacts with proteins, leading to their precipitation through a mechanism that involves the formation of a stable, partially structured intermediate state . This interaction is primarily driven by the three chloro groups in the molecule, which disrupt the electrostatic interactions within proteins, resulting in a partially folded state prone to aggregation . The compound has been shown to interact with various proteins, including cardiotoxin III from the Taiwan cobra and acidic fibroblast growth factor .
Cellular Effects
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid influences various cellular processes by inducing protein precipitation. This effect can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to precipitate proteins can disrupt normal cellular functions, leading to changes in cell behavior and viability . For example, the precipitation of essential proteins can interfere with cell signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid involves its interaction with proteins, leading to their precipitation. The compound induces a partially structured intermediate state in proteins, which is prone to aggregation . This state is stabilized by the disruption of electrostatic interactions within the protein, facilitated by the chloro groups in the molecule . The formation of this intermediate state is a key step in the protein precipitation process, as it leads to the aggregation and subsequent precipitation of the protein .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the protein precipitation effects of the compound are reversible and can be influenced by factors such as concentration and exposure time . Over extended periods, the compound may degrade, leading to a reduction in its protein-precipitating activity .
Dosage Effects in Animal Models
The effects of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid vary with different dosages in animal models. At low doses, the compound may induce mild protein precipitation without significant adverse effects . At higher doses, the compound can lead to extensive protein precipitation, resulting in toxic effects and potential cellular damage . Threshold effects have been observed, where a certain concentration of the compound is required to induce noticeable protein precipitation .
Metabolic Pathways
1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid is involved in metabolic pathways related to protein precipitation. The compound interacts with enzymes and cofactors that facilitate its protein-precipitating activity . For example, the compound’s interaction with acidic fibroblast growth factor involves the disruption of stabilizing interactions within the protein, leading to its precipitation . These interactions can affect metabolic flux and the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation within specific tissues can affect its protein-precipitating activity and overall cellular effects .
Subcellular Localization
The subcellular localization of 1-(2,2,2-Trichloroacetyl)-4-piperidine-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments can affect its interactions with proteins and other biomolecules, leading to changes in cellular function and protein precipitation .
特性
IUPAC Name |
1-(2,2,2-trichloroacetyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIMRJQQHQRZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






